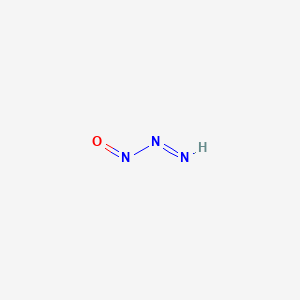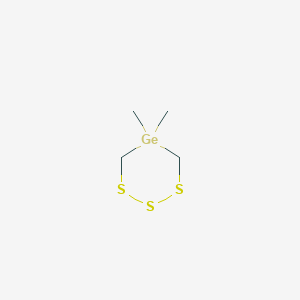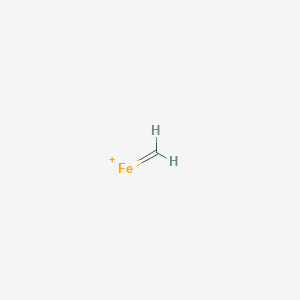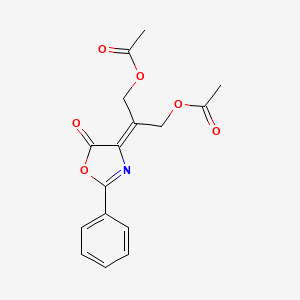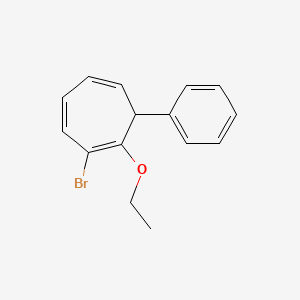
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is an organic compound that belongs to the class of aromatic compounds It features a cycloheptatriene ring substituted with a bromine atom, an ethoxy group, and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1-ethoxy-7-phenylcyclohepta-1,3,5-triene using bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to control the reaction rate and avoid side reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.
Nucleophilic Substitution: The ethoxy group can be substituted by nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Bromination: Bromine or NBS in dichloromethane.
Nucleophilic Substitution: Sodium ethoxide or other nucleophiles in ethanol.
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Major Products Formed
Electrophilic Aromatic Substitution: Substituted derivatives with different electrophiles.
Nucleophilic Substitution: Compounds with different nucleophiles replacing the ethoxy group.
Oxidation: Ketones or carboxylic acids.
Reduction: Alkanes or partially reduced intermediates.
Applications De Recherche Scientifique
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in organic synthesis.
Mécanisme D'action
The mechanism of action of 2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and ethoxy group can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity. The aromatic ring system allows for π-π interactions with other aromatic systems, contributing to its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-2-ethoxybenzene: Similar structure but with a benzene ring instead of a cycloheptatriene ring.
2-Bromo-1-ethoxy-4-phenylbenzene: Similar structure but with different substitution patterns on the benzene ring.
1-Bromo-3-ethoxy-5-phenylcycloheptane: Similar structure but with a cycloheptane ring instead of a cycloheptatriene ring.
Uniqueness
2-Bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene is unique due to its cycloheptatriene ring, which imparts distinct chemical and physical properties compared to its benzene and cycloheptane analogs
Propriétés
Numéro CAS |
90127-95-0 |
|---|---|
Formule moléculaire |
C15H15BrO |
Poids moléculaire |
291.18 g/mol |
Nom IUPAC |
2-bromo-1-ethoxy-7-phenylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C15H15BrO/c1-2-17-15-13(10-6-7-11-14(15)16)12-8-4-3-5-9-12/h3-11,13H,2H2,1H3 |
Clé InChI |
LYLGHAQKUBQBJO-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=CC=CC1C2=CC=CC=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


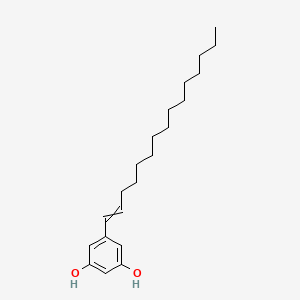
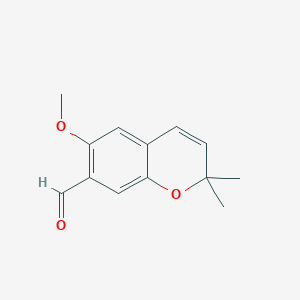



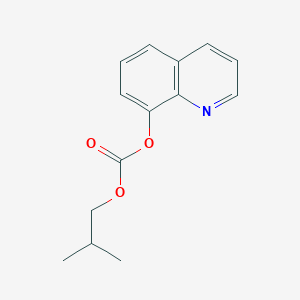

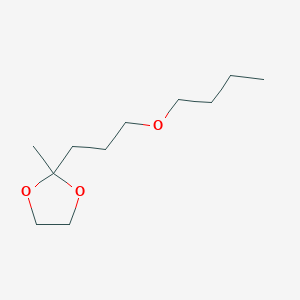
![3-[4-Chloro-3-(methoxymethoxy)phenyl]-3H-diazirene](/img/structure/B14368173.png)
![N-[(E)-(Dimethylamino)methylidene]methanethioamide](/img/structure/B14368174.png)
